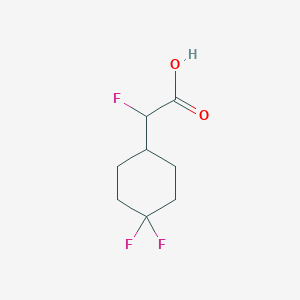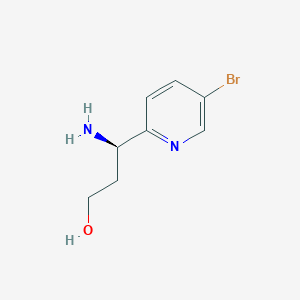
(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL: is a chemical compound that features a brominated pyridine ring attached to an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromo-2-pyridine.
Amination: The brominated pyridine is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under conditions that favor the formation of the amino group at the desired position.
Alcohol Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (3R)-3-Amino-3-(2-pyridyl)propan-1-OL.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(2-pyridyl)propan-1-OL: Lacks the bromine atom, which may result in different reactivity and biological activity.
(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL: Contains a chlorine atom instead of bromine, which may affect its chemical and physical properties.
(3R)-3-Amino-3-(5-fluoro(2-pyridyl))propan-1-OL: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL imparts unique properties such as increased reactivity towards nucleophilic substitution and potential for specific interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1 |
InChIキー |
ZMMGNQVIBIXOIZ-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=NC=C1Br)[C@@H](CCO)N |
正規SMILES |
C1=CC(=NC=C1Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


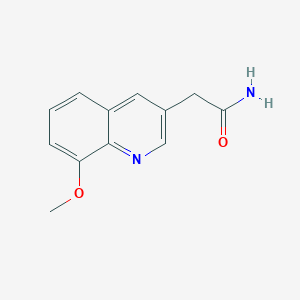
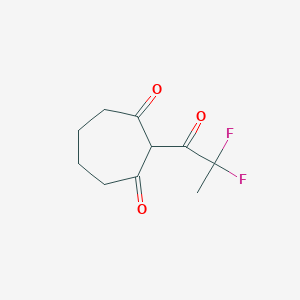
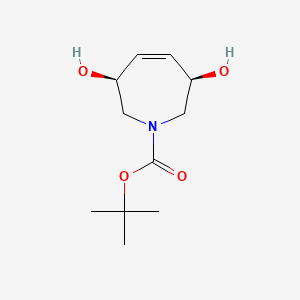
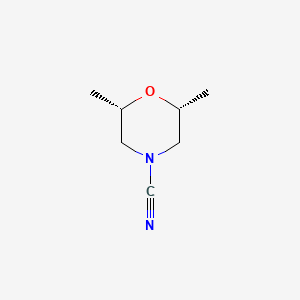
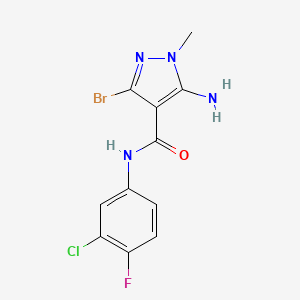
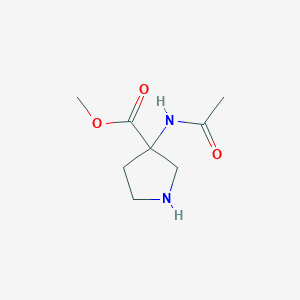
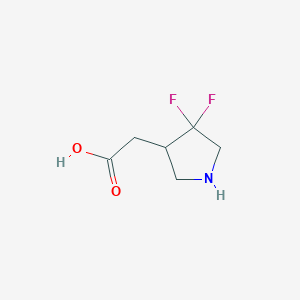
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323109.png)
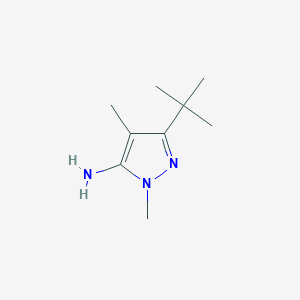

![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13323121.png)
